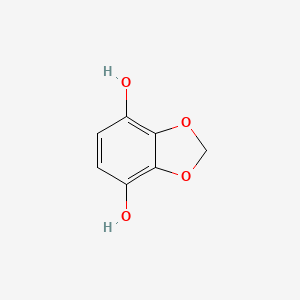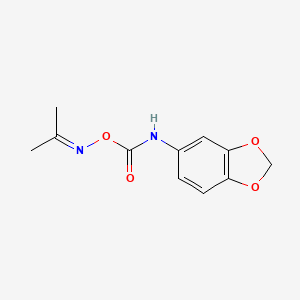
Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime is a heterocyclic organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.223980. It is also known by several synonyms, including NSC162206, CID57312, and LS-13185 . This compound is characterized by the presence of a benzodioxole ring, which is a common structural motif in various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime typically involves the reaction of acetone oxime with 3,4-methylenedioxycarbanylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
Similar compounds include other benzodioxole derivatives and carbamate esters, such as:
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3,4-Methylenedioxycarbanylic acid esters .
Uniqueness
What sets Acetone, O-((1,3-benzodioxol-5-YL)carbamoyl)oxime apart from similar compounds is its unique combination of structural features, which contribute to its specific chemical and biological properties. Its benzodioxole ring and carbamate ester moiety make it a versatile compound for various applications in research and industry .
特性
CAS番号 |
97805-01-1 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC名 |
(propan-2-ylideneamino) N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C11H12N2O4/c1-7(2)13-17-11(14)12-8-3-4-9-10(5-8)16-6-15-9/h3-5H,6H2,1-2H3,(H,12,14) |
InChIキー |
WXLQUUWBNPVNPE-UHFFFAOYSA-N |
正規SMILES |
CC(=NOC(=O)NC1=CC2=C(C=C1)OCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


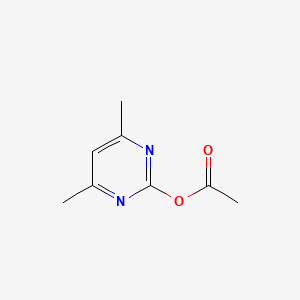
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
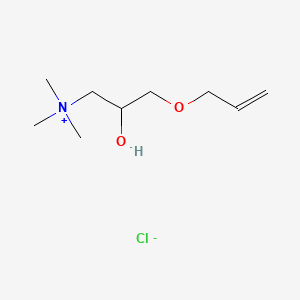
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
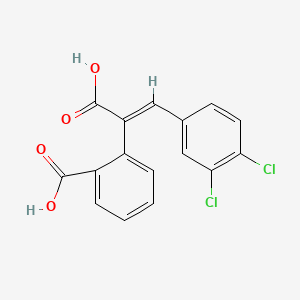
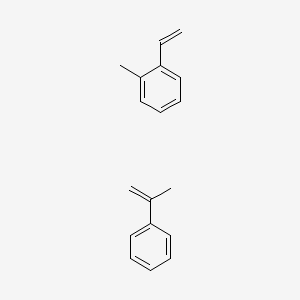
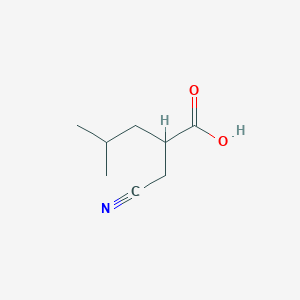
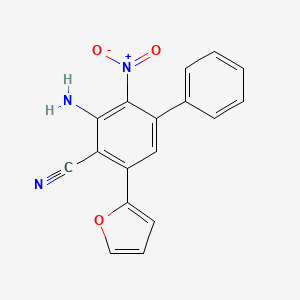
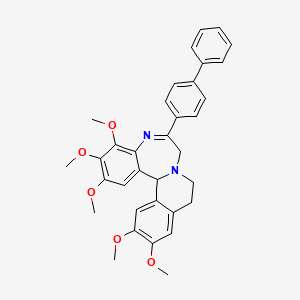
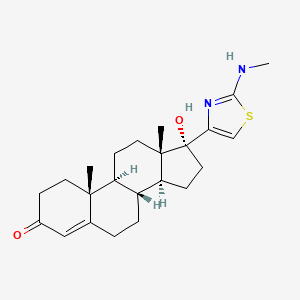
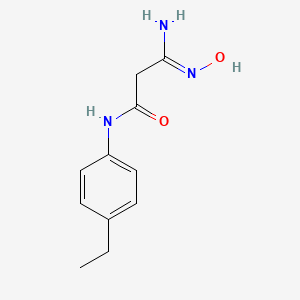
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)

